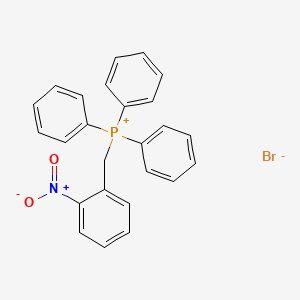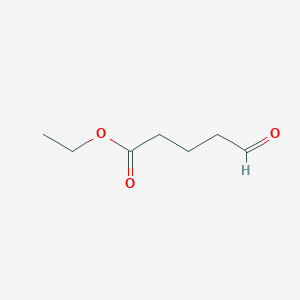
5-氧代戊酸乙酯
概述
描述
Ethyl 5-oxopentanoate, also known as ethyl levulinic acid, is an organic compound with the molecular formula C7H12O3. It is an ester derived from levulinic acid and ethanol. This compound is commonly used in organic synthesis due to its versatile reactivity and is a valuable intermediate in the production of various chemicals.
科学研究应用
Ethyl 5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: The compound is studied for its potential biological activities and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Ethyl 5-oxopentanoate is used in the production of flavors, fragrances, and as a solvent in various industrial processes.
作用机制
Target of Action
Ethyl 5-oxopentanoate, a derivative of 5-oxopentanoic acid, is primarily targeted towards the enzyme succinate dehydrogenase . Succinate dehydrogenase is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain .
Mode of Action
Similar compounds have been shown to inhibit succinate dehydrogenase . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .
Biochemical Pathways
Ethyl 5-oxopentanoate affects the TCA cycle and the respiration chain by inhibiting succinate dehydrogenase . This disruption can lead to a decrease in ATP production, which can inhibit the growth and reproduction of certain fungi .
Result of Action
The primary result of Ethyl 5-oxopentanoate’s action is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, Ethyl 5-oxopentanoate disrupts critical biochemical pathways in fungi, leading to decreased ATP production and inhibited growth .
生化分析
Biochemical Properties
It has been identified as a potential precursor in the biosynthesis of Methyl Ethyl Ketone (MEK), a commercially valuable petrochemical . The enzymes, proteins, and other biomolecules that Ethyl 5-oxopentanoate interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-oxopentanoate is not well understood. It is known that the oxygen atom in Ethyl 5-oxopentanoate can act as a nucleophile, but this leads to a dead-end process. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
Ethyl 5-oxopentanoate is potentially involved in the biosynthesis of Methyl Ethyl Ketone (MEK). The specific metabolic pathways, as well as the enzymes or cofactors that Ethyl 5-oxopentanoate interacts with, are yet to be identified .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 5-oxopentanoate can be synthesized through the esterification of levulinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: On an industrial scale, ethyl 5-oxopentanoate is produced by the acid-catalyzed dehydration of biomass-derived carbohydrates, followed by esterification with ethanol. This method is considered sustainable and aligns with green chemistry principles.
Types of Reactions:
Oxidation: Ethyl 5-oxopentanoate can undergo oxidation to form various oxidized products, including carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted esters or amides.
相似化合物的比较
Methyl 5-oxopentanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxopentanoate: Differing by the position of the keto group.
Ethyl 3-oxopentanoate: Another positional isomer with the keto group at the third carbon.
Uniqueness: Ethyl 5-oxopentanoate is unique due to its specific reactivity and the position of the keto group, which influences its chemical behavior and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
属性
IUPAC Name |
ethyl 5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBOSISFPJABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456475 | |
| Record name | ethyl 5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22668-36-6 | |
| Record name | ethyl 5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions the synthesis of functionalized acyclic nitrone spin traps. What is the relevance of Ethyl 5-oxopentanoate in this context?
A1: While the provided abstract snippets don't directly mention Ethyl 5-oxopentanoate, it alludes to a related compound, Methyl 4-ethyl-5-oxopentanoate. This suggests that Ethyl 5-oxopentanoate, being structurally similar, could also serve as a precursor for synthesizing functionalized acyclic nitrone spin traps. These spin traps are crucial tools in detecting and studying free radicals, which are implicated in various biological processes and diseases [].
Q2: The second research paper explores the synthesis and 5-lipoxygenase inhibitory activities of benzofuran derivatives. Could you elaborate on the potential connection between Ethyl 5-oxopentanoate and this study?
A2: Although Ethyl 5-oxopentanoate isn't directly mentioned in the second abstract, its structural features suggest a possible application in synthesizing compounds with 5-lipoxygenase inhibitory activity. Specifically, the molecule contains a 5-oxo-pentanoate moiety, which could be modified and incorporated into the structure of novel benzofuran derivatives. These derivatives, as explored in the research, hold potential as potent inhibitors of 5-lipoxygenase [], an enzyme involved in the inflammatory cascade.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
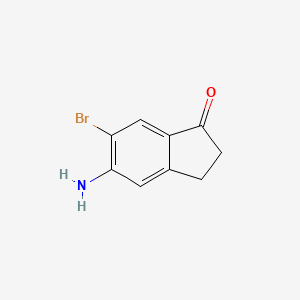
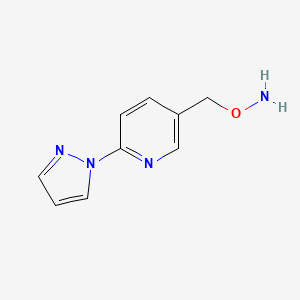
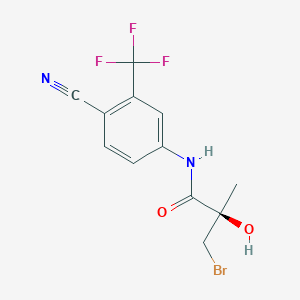
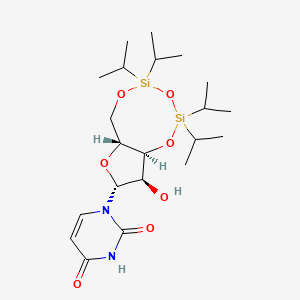
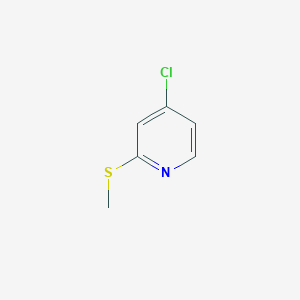
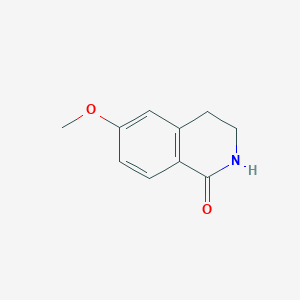
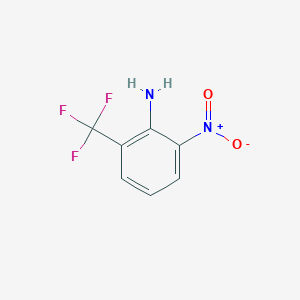

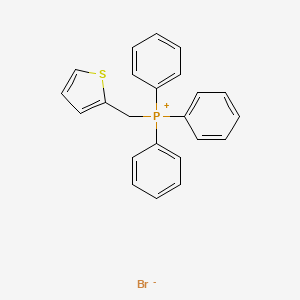

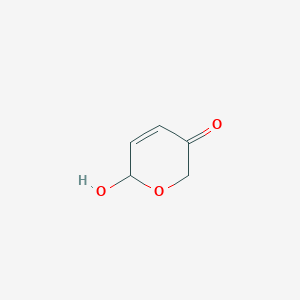
![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)
